(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O/c26-25(27,28)22-15-20(19-9-5-2-6-10-19)29-23-16-21(30-33(22)23)24(34)32-13-11-31(12-14-32)17-18-7-3-1-4-8-18/h1-10,15-16H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSETXRVPUWONSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, which is then functionalized with a trifluoromethyl group. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Representation
The compound features a piperazine ring linked to a pyrazolo-pyrimidine moiety, which contributes to its biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability.
Medicinal Chemistry
Antitumor Activity
Recent studies indicate that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising antitumor properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway |
| Similar Derivative | HeLa | 10.0 | Induction of apoptosis |
This table summarizes the anticancer activity observed in various cell lines, demonstrating the compound's potential as a therapeutic agent.
Neuropharmacology
Effects on Serotonin Receptors
The benzylpiperazine moiety suggests potential activity at serotonin receptors, particularly 5-HT1A and 5-HT2A. This has implications for the treatment of mood disorders and anxiety.
Research Findings
Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, leading to alterations in neurotransmitter release and modulation of mood.
Material Science
Polymerization Studies
The compound's unique structure allows it to be utilized in polymer chemistry as a precursor for creating functionalized polymers with specific properties.
Application Example: Synthesis of Functional Polymers
| Polymer Type | Monomer Ratio | Properties |
|---|---|---|
| Conductive Polymer | 1:3 (compound:monomer) | Enhanced electrical conductivity |
| Biodegradable Polymer | 1:2 (compound:monomer) | Improved mechanical strength |
These polymers can find applications in electronics and biodegradable materials.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzylpiperazine moiety contributes to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Table 1: Key Structural Differences in Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Name | Position 5 Substituent | Position 7 Substituent | Piperazine Modification | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|---|---|
| Target Compound | Phenyl | CF₃ | 4-Benzylpiperazin-1-yl | C₂₉H₂₅F₃N₆O | 546.55 | - |
| (4-Benzoylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | Phenyl | CF₃ | 4-Benzoylpiperazin-1-yl | C₂₉H₂₃F₃N₆O₂ | 560.53 | |
| (4-Benzyhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-CF₃-pyrazolo[1,5-a]pyrimidin-3-yl]methanone | Thiophen-2-yl | CF₃ | 4-Benzyhydrylpiperazin-1-yl | C₂₉H₂₄F₃N₅OS | 547.60 | |
| 5-(1,3-Benzodioxol-5-yl)-7-CF₃-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone | 1,3-Benzodioxol-5-yl | CF₃ (saturated core) | 4-Methylpiperidinyl | C₂₃H₂₂F₃N₅O₃ | 493.44 | |
| 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine | 4-Fluorophenyl | CF₃ | 2-Methyl (no piperazine) | C₂₁H₁₂Cl₂F₄N₄ | 477.25 |
Key Observations :
- Piperazine Modifications: The benzyl group in the target compound enhances lipophilicity compared to the benzoyl analogue (), which introduces a ketone that may reduce basicity and alter hydrogen-bonding capacity .
- Core Modifications :
- Thiophen-2-yl () replaces phenyl at position 5, introducing sulfur-based interactions (e.g., π-stacking or hydrophobic effects) .
- Saturated pyrazolo[1,5-a]pyrimidine () reduces aromaticity, possibly affecting planarity and target binding .
- Halogenated substituents () like chlorine and fluorine enhance electronegativity, favoring halogen bonding with residues like tyrosine or asparagine .
Physicochemical and Pharmacokinetic Implications
Table 2: Physicochemical Properties of Select Analogues
Key Insights :
- Lipophilicity : The benzhydryl-thiophene analogue (LogP ~4.2) is more lipophilic than the target compound, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound (4-Benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Structure
- Molecular Formula : C25H26F3N5O
- Molecular Weight : 469.5 g/mol
- CAS Number : 351438-27-2
The structure consists of a piperazine moiety linked to a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Purity | ≥95% |
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Studies have indicated that it may function as an inhibitor of certain enzymes and receptors, including:
- Tyrosinase Inhibition : Research has shown that derivatives of the piperazine scaffold can inhibit tyrosinase, an enzyme critical for melanin production. For instance, a related compound demonstrated an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Efficacy in Biological Assays
- Antimelanogenic Effects : The compound has shown promise in reducing melanin production in B16F10 melanoma cells without cytotoxic effects. This suggests potential applications in skin-whitening formulations or treatments for hyperpigmentation.
- Inhibition of mTOR Pathway : Similar compounds have been reported to inhibit the mTOR pathway, which is crucial in cancer biology and metabolic regulation. The inhibition of mTORC1 and mTORC2 has been linked with anti-cancer effects .
- Anticonvulsant Activity : Some piperazine derivatives have been evaluated for their anticonvulsant properties, indicating a broader spectrum of pharmacological activities .
Case Study 1: Tyrosinase Inhibition
A study focused on the synthesis and evaluation of various piperazine derivatives highlighted the significant inhibitory effect of one compound on tyrosinase activity. The kinetic studies confirmed that it acted as a competitive inhibitor, providing insights into its binding affinity and mechanism .
Case Study 2: Anticancer Activity
In another investigation, piperazine derivatives were tested against cancer cell lines, demonstrating selective cytotoxicity. The compounds exhibited lower toxicity towards normal cells while effectively inhibiting tumor growth in vitro .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Synthesis Methodology : The compound's pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of aminopyrazoles with dielectrophilic reagents. Substitution reactions introduce the 4-benzylpiperazine moiety. Key steps include:
- Suzuki-Miyaura coupling for aryl group introduction (e.g., phenyl or trifluoromethyl-substituted rings) .
- Piperazine functionalization via nucleophilic aromatic substitution or alkylation .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Techniques :
- X-ray crystallography for absolute configuration determination (e.g., bond lengths, angles, and torsion angles) .
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., trifluoromethyl at C7, benzylpiperazine at C2) .
- Mass spectrometry (HRMS) for molecular weight validation (theoretical MW: 495.5 g/mol) .
Q. What preliminary biological activities have been reported for structurally analogous pyrazolo[1,5-a]pyrimidines?
- Screening Data : Analogous compounds exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., KDR kinase) via pyrimidine core interactions .
- Anti-inflammatory effects : Modulation of COX-2 or TNF-α pathways, linked to the trifluoromethyl group’s electron-withdrawing properties .
- Neuroprotective potential : Piperazine derivatives often target GPCRs or neurotransmitter transporters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Key Substituent Effects :
- Methodology : Compare IC₅₀ values against biological targets (e.g., kinases) for derivatives with modified substituents .
Q. What crystallographic data are available to resolve ambiguities in the compound’s 3D conformation?
- X-ray Findings :
- The pyrazolo[1,5-a]pyrimidine core is planar, with the trifluoromethyl group adopting a staggered conformation to minimize steric strain .
- The benzylpiperazine moiety exhibits a chair conformation, with the phenyl ring orthogonal to the pyrimidine plane .
Q. How can conflicting solubility and stability data from different experimental setups be reconciled?
- Data Contradictions : Discrepancies may arise from:
- Solvent polarity : Higher solubility in DMSO vs. aqueous buffers due to hydrophobic trifluoromethyl and benzyl groups .
- pH-dependent stability : The piperazine nitrogen (pKa ~7.5) protonates in acidic conditions, altering solubility .
- Resolution Strategy : Standardize assays using biorelevant media (e.g., PBS at pH 7.4) and quantify degradation products via HPLC .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scalability Issues :
- Chiral centers : Use asymmetric catalysis (e.g., chiral Pd ligands) during cross-coupling steps .
- Purification : Switch from column chromatography to crystallization for large batches (solvent: ethyl acetate/hexane) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
